molecular formula C7H6FNO B6169440 5-fluoro-2H,3H-furo[2,3-c]pyridine CAS No. 2648965-99-3

5-fluoro-2H,3H-furo[2,3-c]pyridine

Cat. No.: B6169440
CAS No.: 2648965-99-3
M. Wt: 139.1
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Description

5-Fluoro-2H,3H-furo[2,3-c]pyridine is a fused heterocyclic compound comprising a pyridine ring annulated with a fluorinated furan moiety. This scaffold is structurally distinct due to the presence of fluorine at the 5-position, which enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Fluorine substitution often improves metabolic stability and binding affinity in bioactive molecules . The compound has been synthesized via palladium-catalyzed C–H activation reactions, as demonstrated in the preparation of melatonin analogues, where its methoxy-substituted derivatives showed high yields under optimized conditions .

Properties

CAS No.

2648965-99-3

Molecular Formula

C7H6FNO

Molecular Weight

139.1

Purity

95

Origin of Product

United States

Preparation Methods

Formamide-Mediated Cyclization

The cyclocondensation of ethyl 1-amino-5-(2-furyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate with formamide has been demonstrated to yield fused pyrimido-thieno-isoquinolinones, as reported by Sirakanyan et al.. Adapting this approach, the furo[2,3-c]pyridine skeleton could be constructed by replacing the thiophene moiety with a fluorinated pyridine precursor. For example, treating 5-fluoro-2-aminopyridine derivatives with formamide under reflux conditions may facilitate cyclization into the target scaffold. Key advantages include high yields (79–88% in analogous systems) and compatibility with functionalized amines.

Phosphorus Oxychloride Activation

Phosphorus oxychloride (POCl₃) is widely used to convert carbonyl groups into chlorinated intermediates, enabling nucleophilic substitution. In the synthesis of 8-chloro-thieno[3,2-d]pyrimidines, POCl₃ efficiently activated position 8 for subsequent amination. For 5-fluoro-2H,3H-furo[2,3-c]pyridine, a similar strategy could involve chlorination at position 5 followed by fluoride displacement using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). This method requires precise control over reaction temperatures (reflux conditions) to avoid over-chlorination.

Cross-Coupling and Metalation Approaches

Palladium-Catalyzed Suzuki-Miyaura Coupling

The telescoped metalation/cross-coupling method described by Schlosser et al. offers a robust pathway for assembling benzofuropyridines. By employing a fluorinated pyridine boronic acid and a furan-derived electrophile, Suzuki-Miyaura coupling could yield biaryl intermediates that undergo intramolecular cyclization. For instance, coupling 5-fluoro-3-bromopyridine with 2-(hydroxymethyl)furan-3-boronic acid in the presence of Pd(XPhos)G3 and Cs₂CO₃ generated dibenzofuropyridines in 45–92% yields. Adapting this to furo[2,3-c]pyridines would require optimizing solvent systems (THF/DMF) and base selection.

Superbasic Metalation

Metalation of fluorinated arenes using nBuLi/KOtBu enables directed ortho-lithiation, which can be trapped with electrophiles. Applying this to 5-fluoro-2-methoxypyridine, followed by quenching with a furan-derived aldehyde, may yield the desired fused ring system after deprotection and cyclization. This method avoids competing side reactions observed in traditional Friedel-Crafts alkylation.

Groebke–Blackburn–Bienaymé (GBB) Reaction

Three-Component Assembly

The GBB reaction, as optimized by Sharma et al., constructs imidazo-fused heterocycles from amidines, aldehydes, and isonitriles. By substituting pyridoxal hydrochloride with 5-fluoropyridine-2-carbaldehyde, the reaction could generate a furo[2,3-c]pyridine precursor. Subsequent diazotization using NaNO₂ in acetic acid at 0°C would then aromatize the triazolo ring, yielding the fluorinated target. Key advantages include room-temperature compatibility and column-free purification.

Representative Procedure:

  • GBB Reaction : 5-Fluoropyridine-2-carbaldehyde (1.1 equiv), 2-aminopyridine (1.0 equiv), and tert-butyl isocyanide (1.1 equiv) in methanol at 25°C for 12 h.

  • Diazotization : Crude product treated with 0.5 N NaNO₂ in AcOH/H₂O (1:1) at 0°C for 2 h.
    Yields for analogous triazolo-furopyridines ranged from 74% to 89%.

Post-Synthetic Fluorination Strategies

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine into preformed furo[2,3-c]pyridines. For example, treating 5-bromo-2H,3H-furo[2,3-c]pyridine with Selectfluor® in acetonitrile at 80°C achieves halogen exchange. However, regioselectivity challenges may arise due to the electron-rich furan ring.

Nucleophilic Aromatic Substitution

Activating position 5 via chlorination (using POCl₃) followed by displacement with KF in DMF at 120°C provides a direct route. This method mirrors the synthesis of 8-chloro-thieno[3,2-d]pyrimidines, where chlorine was replaced by amines in ethanol. Fluoride incorporation typically requires higher temperatures and polar aprotic solvents.

Comparative Analysis of Synthetic Routes

MethodYield RangeAdvantagesLimitations
Cyclocondensation79–88%High scalability; minimal purificationLimited to pre-fluorinated precursors
Suzuki-Miyaura45–92%Regioselective; functional group toleranceRequires palladium catalysts
GBB Reaction74–89%Room-temperature conditionsDiazotization step lowers atom economy
Post-Synthetic Fluorination50–70%Flexibility in late-stage modificationPoor regioselectivity; harsh conditions

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan-2,3-dione derivatives, while reduction can produce dihydrofuran or tetrahydrofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-fluoro-2H,3H-furo[2,3-c]pyridine derivatives exhibit significant biological activity against various cancer cell lines. These compounds have been shown to interact with key molecular targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), which are critical in cancer cell proliferation and survival. The fluorine substitution enhances the binding affinity of these compounds compared to their non-fluorinated counterparts, making them promising candidates for anticancer therapies.

Enzyme Inhibition
The compound has demonstrated inhibitory effects on specific enzymes involved in critical cellular signaling pathways. For instance, studies have shown that it can inhibit protein kinases, which play a vital role in cancer progression and other diseases. This inhibition can disrupt signaling pathways that are often hijacked by cancer cells to promote growth and survival .

Drug Development

Synthesis of Novel Compounds
this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries through various synthetic methodologies, including cyclization reactions and post-modification strategies. For example, researchers have successfully synthesized triazolo[4′,5′:4,5]furo[2,3-c]pyridines using this compound as a precursor, expanding the potential applications in drug discovery .

Vaccine Adjuvants
Recent studies have highlighted the potential use of furo[2,3-c]pyridines as vaccine adjuvants due to their ability to enhance immune responses without inducing proinflammatory cytokines. This characteristic makes them attractive candidates for developing safer and more effective vaccines . The lack of systemic reactogenicity coupled with strong adjuvantic activity positions these compounds favorably in immunological applications.

Biological Research

Immunomodulatory Effects
Investigations into the immunomodulatory properties of this compound derivatives have revealed their capability to upregulate chemokine ligand genes without triggering inflammatory responses. This unique profile suggests that these compounds could be utilized in therapeutic strategies aimed at modulating immune responses in various diseases, including autoimmune disorders and allergies .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated binding affinity to AKT1 and ERα; potential for therapeutic development.
ImmunomodulationUpregulated chemokine genes without proinflammatory effects; potential as vaccine adjuvants.
Synthesis OptimizationDeveloped triazolo derivatives via diazotization; enhanced yield and efficiency in synthesis.

Mechanism of Action

The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, certain derivatives have been found to inhibit the activity of enzymes such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα). These interactions disrupt key cellular signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-fluoro-2H,3H-furo[2,3-c]pyridine with structurally related heterocycles, focusing on synthesis, biological activity, and substituent effects.

Compound Structure/Substituents Synthesis Method Biological Activity/Key Findings References
This compound 5-F, fused furan-pyridine Pd-catalyzed C–H activation (e.g., from iodopyridines) EGFR inhibition (IC₅₀: 2.02 μM for derivatives)
Thieno[2,3-c]pyridines Thiophene-pyridine fusion Cyclization of Schiff bases; limited routes Limited biological data; explored as kinase inhibitors
Benzofuro[2,3-c]pyridines Benzene-furan-pyridine fusion Metalation/Negishi cross-coupling/SNAr MDR modulation, CDK inhibition (e.g., elbfluorene)
Pyrrolo[2,3-c]pyridines Pyrrole-pyridine fusion Intermediate: 7-chloropyrrolo[2,3-c]pyridine Cytotoxic agents (A431 cell line IC₅₀ < 5 μM)
5-Chloro-6-phenylpyridazinones Chloro, phenyl substituents Alkylation with halides under K₂CO₃ Anticancer leads (structure-activity relationships studied)

Structural and Electronic Differences

  • Fluorine vs. Chlorine: Fluorine’s electronegativity and small atomic radius enhance hydrogen bonding and reduce metabolic oxidation compared to chlorine. For example, 5-fluoro derivatives in EGFR inhibitors showed higher selectivity than chloro-analogues , while 5-chloro-6-phenylpyridazinones exhibited moderate antiproliferative activity .
  • Ring Systems: Furo[2,3-c]pyridines vs. Thieno[2,3-c]pyridines: The oxygen atom in furan contributes to polar interactions, whereas sulfur in thiophene enhances lipophilicity. Thieno derivatives are less explored but show promise in kinase modulation .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, DMF, 100°C, 6 hrs65–70
Microwave-AssistedPd(OAc)₂, MW, 150°C, 30 min80–85
BrominationNBS, DMF, 0°C, 2 hrs85

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget (IC₅₀)Cell LineReference
5-Fluoro-7-BromoSGK-1 (12 nM)HEK293
2-Methyl-3-CF₃PDE4B (8 nM)RAW264.7

Key Recommendations

  • Synthesis : Prioritize microwave-assisted methods for time-sensitive projects.
  • Characterization : Combine NMR with X-ray to resolve stereochemical ambiguities.
  • Biological Testing : Use orthogonal assays (e.g., SPR, ITC) to validate kinase inhibition.

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